molecular formula C18H26N2O2 B4126548 N,N'-diallyl-1,3-adamantanedicarboxamide

N,N'-diallyl-1,3-adamantanedicarboxamide

Cat. No.: B4126548
M. Wt: 302.4 g/mol
InChI Key: VDKSAGKJKZHQHI-UHFFFAOYSA-N
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Description

N,N'-Diallyl-1,3-adamantanedicarboxamide is a derivative of 1,3-adamantanedicarboxylic acid (C₁₂H₁₆O₄, MW 224.25), where the carboxylic acid groups are replaced by diallyl-substituted amide functionalities . The adamantane core provides rigidity and thermal stability, while the diallyl groups introduce reactivity for polymerization or cross-linking applications. This compound is structurally distinct due to its bicyclic framework and allyl substituents, which influence its physicochemical and functional properties.

Properties

IUPAC Name

1-N,3-N-bis(prop-2-enyl)adamantane-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-3-5-19-15(21)17-8-13-7-14(9-17)11-18(10-13,12-17)16(22)20-6-4-2/h3-4,13-14H,1-2,5-12H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKSAGKJKZHQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adamantane-Based Derivatives

(a) 1,3-Adamantanedicarboxylic Acid
  • Structure : Parent dicarboxylic acid without amide substitution.
  • Properties : Melting point 169–171°C, purity ≥98%, appears as a pale yellow to white powder .
  • Comparison : Unlike the diallyl amide derivative, the carboxylic acid form lacks polymerizable allyl groups, limiting its use in materials science. It serves primarily as a precursor for amide synthesis.
(b) N,N'-(5,7-Dimethyladamantane-1,3-diyl)diacetamide
  • Structure : Adamantane core with dimethyl and acetamide groups.
  • Properties : Molecular weight 278.4 g/mol, solid at room temperature .
  • Comparison : Methyl and acetamide substituents reduce reactivity compared to diallyl groups. This compound is less suited for polymerization but may exhibit enhanced solubility in organic solvents.
(c) N,N-Dimethyl-1-adamantanecarboxamide
  • Structure: Monoamide with dimethyl substitution.
  • Properties : MW 207.31, liquid with a high refractive index (>1.500) .
  • Its liquid state contrasts with the solid nature of many adamantane diamides.

Non-Adamantane Diamides and Polymeric Analogues

(a) N,N'-Diallyl-1,3-Diaminopropane Dihydrochloride
  • Structure : Linear propane backbone with diallyl amine groups.
  • Properties : CAS 205041-15-2, used in pharmaceutical intermediates .
  • Comparison : The flexible propane backbone contrasts with adamantane’s rigidity, leading to lower thermal stability. However, the diallyl groups enable similar cross-linking applications .
(b) Sevelamer Hydrochloride/Carbonate
  • Structure: Poly(allylamine-co-N,N'-diallyl-1,3-diamino-2-hydroxypropane) salts.
  • Properties : Hydrophilic, insoluble polymers used as phosphate binders in hyperphosphatemia treatment .
  • Comparison: These polymers share the diallyl-1,3-diamino motif but incorporate a hydroxypropane spacer and polymeric structure, enabling large-scale ion exchange—unlike the monomeric adamantane derivative.
(c) N,N'-Diacetyl-N,N'-Diallyl-1,4-But-2-enediamine
  • Structure : Butene backbone with diallyl and acetyl groups.
  • Properties : Solid, unlike most liquid diacylamides .
  • Comparison : The acetyl groups reduce polymerization reactivity compared to unsubstituted diallyl amides. The adamantane derivative’s rigid core may enhance thermal stability.

Key Comparative Data

Compound Core Structure Substituents Physical State Key Applications Reference
N,N'-Diallyl-1,3-adamantanedicarboxamide Adamantane Diallyl amide Solid Polymerization, materials
1,3-Adamantanedicarboxylic Acid Adamantane Carboxylic acid Powder Precursor synthesis
Sevelamer Hydrochloride Polymeric amine Diallyl, hydroxypropane Hydrogel Phosphate binding
N,N'-Diallyl-1,3-Diaminopropane Propane Diallyl amine Solid (salt) Pharmaceutical intermediate
N,N'-Diacetyl-N,N'-Diallyl-1,4-butenediamine Butene Diallyl, acetyl Solid Low-reactivity polymers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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